Diethyl aminomethylenemalonate

Description

The exact mass of the compound Diethyl aminomethylenemalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl aminomethylenemalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl aminomethylenemalonate including the price, delivery time, and more detailed information at info@benchchem.com.

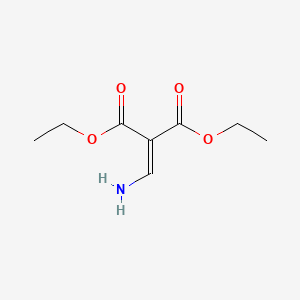

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(aminomethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTWMEZMHUEZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280580 | |

| Record name | Diethyl (aminomethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-99-7 | |

| Record name | 6296-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (aminomethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl Aminomethylenemalonate from Diethyl Ethoxymethylenemalonate

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate. The document delves into the underlying reaction mechanism, provides detailed experimental protocols, outlines strategies for optimization and troubleshooting, and emphasizes critical safety considerations.

Introduction: The Significance of Diethyl Aminomethylenemalonate

Diethyl aminomethylenemalonate (DAMM) and its derivatives are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of many pharmaceutical agents. The enamine moiety of DAMM provides a versatile handle for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Its applications include the synthesis of quinoline-based antibiotics, antiviral agents, and other biologically active molecules.[1][2] The synthesis of DAMM from diethyl ethoxymethylenemalonate (DEEMM) is a fundamental and widely utilized transformation, valued for its efficiency and the high purity of the resulting product.[3]

Reaction Mechanism: A Nucleophilic Vinylic Substitution

The synthesis of diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate proceeds via a nucleophilic vinylic substitution reaction. In this reaction, ammonia acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester system in DEEMM. The ethoxy group serves as a good leaving group, facilitating the substitution.

The reaction can be conceptualized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electrophilic β-carbon of the double bond in DEEMM. This leads to the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen of the ethoxy group, a process that can be intramolecular or facilitated by a solvent molecule.

-

Elimination of the Leaving Group: The ethoxy group is eliminated as ethanol, and the double bond is reformed, yielding the stable enamine product, diethyl aminomethylenemalonate.

The overall reaction is driven by the formation of the thermodynamically stable conjugated enamine system.

Caption: Reaction mechanism for the synthesis of DAMM from DEEMM.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of diethyl aminomethylenemalonate. This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Diethyl ethoxymethylenemalonate (DEEMM) | Purity ≥ 98% |

| Ammonia solution | 28-30% in water (aqueous ammonia) or Ammonia gas |

| Ethanol | Anhydrous, 200 proof |

| Diethyl ether | Anhydrous |

| Sodium sulfate (Na2SO4) | Anhydrous |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Glassware for filtration | |

| pH paper or pH meter |

Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add diethyl ethoxymethylenemalonate (1.0 equivalent).

-

Solvent and Nucleophile: Add anhydrous ethanol to dissolve the DEEMM. Then, add a concentrated aqueous ammonia solution (2.0-3.0 equivalents) dropwise to the stirred solution at room temperature. The use of excess ammonia helps to drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Separation: Collect the organic layer (top layer) and extract the aqueous layer twice more with diethyl ether.

-

Drying: Combine all the organic extracts and dry over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter the solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude diethyl aminomethylenemalonate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for DAMM synthesis.

Process Optimization and Troubleshooting

Achieving a high yield of pure diethyl aminomethylenemalonate requires careful control of reaction parameters and an understanding of potential side reactions.

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure a sufficient excess of ammonia is used.[4] |

| Hydrolysis of the ester groups. | Use anhydrous conditions where possible, although aqueous ammonia is often used for convenience. Minimize reaction time once the starting material is consumed. | |

| Formation of Side Products | Dialkylation (if using a primary amine instead of ammonia). | Use a significant excess of the amine to favor mono-substitution. |

| Polymerization of the product. | Avoid excessively high temperatures or prolonged reaction times. Purify the product promptly after synthesis. | |

| Difficult Purification | Product is an oil and does not crystallize. | Attempt purification by column chromatography. Consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[1] |

| Contamination with starting material. | Ensure the reaction goes to completion by monitoring with TLC. Optimize purification conditions (solvent system for recrystallization or chromatography). |

digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Check Reaction Completion (TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Complete [label="Reaction Complete", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Reaction [label="Optimize Reaction:\n- Increase time/temp\n- Increase excess NH3", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Purification [label="Optimize Purification:\n- Recrystallization solvent\n- Column chromatography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Completion; Check_Completion -> Incomplete [label="No"]; Check_Completion -> Complete [label="Yes"]; Incomplete -> Optimize_Reaction; Complete -> Optimize_Purification;

}

Caption: Troubleshooting logic for DAMM synthesis.

Spectroscopic Characterization

The identity and purity of the synthesized diethyl aminomethylenemalonate should be confirmed by spectroscopic methods.

| Spectroscopic Technique | Expected Data for Diethyl Aminomethylenemalonate |

| ¹H NMR | δ (ppm): ~1.2-1.4 (t, 6H, 2 x CH₃), ~4.1-4.3 (q, 4H, 2 x OCH₂), ~5.0-6.0 (br s, 2H, NH₂), ~7.5-8.0 (s, 1H, =CH) |

| ¹³C NMR | δ (ppm): ~14 (2C, CH₃), ~60 (2C, OCH₂), ~90-100 (=C-NH₂), ~160-170 (C=O), ~150-160 (=CH) |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2980 (C-H stretch), ~1680-1720 (C=O stretch, ester), ~1620-1650 (C=C stretch) |

Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Safety Precautions and Handling

Both diethyl ethoxymethylenemalonate and ammonia present hazards that require careful handling in a laboratory setting.

| Chemical | Hazards | Recommended Precautions |

| Diethyl ethoxymethylenemalonate (DEEMM) | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5] | Wear protective gloves, eye protection, and a lab coat. Use only in a well-ventilated area or fume hood. Avoid breathing vapors. |

| Ammonia (aqueous solution) | Causes severe skin burns and eye damage. Toxic to aquatic life. Respiratory irritant.[6][7] | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Have an emergency eyewash station and safety shower readily available.[8][9] |

General Safety Practices:

-

Always work in a well-ventilated laboratory fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate is a robust and essential transformation in organic chemistry, providing a key intermediate for the development of novel pharmaceuticals. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and being prepared for potential challenges through optimization and troubleshooting, researchers can confidently and safely produce this valuable compound in high yield and purity.

References

- What safety precautions should you take into consideration when handling ammonia?. (2017-12-23).

- What Are The Safety Precautions For Handling Ammonia? - Chemistry For Everyone. (2025-05-01).

- diethyl aminomalonate hydrochloride - Organic Syntheses Procedure.

- Ammonia Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. (2024-01-11).

- Ammonia - CCOHS.

- Safety Precautions For Workers Who Handle Ammonia - GDS Corp. (2015-04-14).

- A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate - Benchchem.

- Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - ResearchGate. (2025-11-24).

- diethyl methylenemalonate - Organic Syntheses Procedure.

- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI.

- Technical Support Center: Purification of Products from Diethyl Malonate Reactions - Benchchem.

- CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents.

- Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap.

- diethyl acetamidomalonate - Organic Syntheses Procedure.

- How to improve the yield of diethyl phenylmalonate synthesis - Benchchem.

- DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

- Technical Support Center: Synthesis of Diethyl (1-methylbutyl)malonate - Benchchem.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Ammonia Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 9. CCOHS: Ammonia [ccohs.ca]

- 10. gdscorp.com [gdscorp.com]

Diethyl Aminomethylenemalonate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Diethyl aminomethylenemalonate (DEAMM), a seemingly unassuming enamine derivative of diethyl malonate, emerges as a pivotal intermediate with remarkable versatility. Its unique structural features, characterized by a nucleophilic enamine moiety and two ester functionalities, render it a highly valuable precursor for the construction of a diverse array of heterocyclic systems, most notably the quinolone core, which forms the backbone of numerous essential antibiotics.

This technical guide, born from extensive laboratory experience and a deep understanding of synthetic organic chemistry, aims to provide researchers and drug development professionals with a comprehensive and in-depth understanding of the physicochemical properties, synthesis, and application of diethyl aminomethylenemalonate. Moving beyond a mere compilation of data, this document elucidates the causality behind its chemical behavior, provides validated experimental protocols, and explores its strategic importance in the synthesis of life-saving pharmaceuticals. It is our hope that this guide will not only serve as a practical resource but also inspire new avenues of research and innovation in the ever-evolving field of drug discovery.

Core Physicochemical Properties of Diethyl Aminomethylenemalonate

A thorough understanding of the physicochemical properties of diethyl aminomethylenemalonate is fundamental to its effective utilization in synthesis, enabling precise control over reaction conditions, purification, and scale-up.

Structural and General Properties

Diethyl aminomethylenemalonate, with the CAS Number 6296-99-7, is a white to off-white solid at room temperature.[1] Its molecular structure is characterized by a carbon-carbon double bond substituted with an amino group and two diethyl ester groups. This enamine structure is the key to its reactivity, providing a nucleophilic center at the β-carbon.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="O"]; C6 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="O"]; C10 [label="O"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="-1,0.5!"]; C4 [pos="-2,0!"]; C5 [pos="-1.5,-0.8!"]; C6 [pos="-3,-0.5!"]; C7 [pos="-4,-0.2!"]; C8 [pos="-5,-0.7!"]; C9 [pos="2,0.5!"]; C10 [pos="2,-0.5!"]; C11 [pos="3,0.8!"]; C12 [pos="4,0.5!"]; N1 [pos="1.5,1.5!"]; H1 [pos="1,1.8!"]; H2 [pos="2,1.8!"]; H3 [pos="0.5,-0.5!"];

// Bonds C1 -- C2 [label=""]; C1 -- C3 [label=""]; C1 -- H3 [label=""]; C2 -- C9 [label=""]; C2 -- C10 [label=""]; C3 -- C4 [label="="]; C3 -- C5 [label=""]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C9 -- C11 [label=""]; C11 -- C12 [label=""]; C10 -- N1 [style=invis]; // for layout N1 -- H1 [label=""]; N1 -- H2 [label=""]; C4 -- N1 [label=""];

// Double bonds C3 -- C4 [penwidth=3]; C5 -- C3 [penwidth=3, style=invis]; // for layout C9 -- C2 [penwidth=3, style=invis]; // for layout }

Figure 1: Molecular structure of diethyl aminomethylenemalonate.| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₄ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 56-59 °C | [1] |

| Boiling Point | 114 °C at 1 mmHg | [1] |

| CAS Number | 6296-99-7 | [2][3] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Chloroform | Slightly Soluble |

| Diethyl Ether | Information not available |

| Dimethyl Sulfoxide (DMSO) | Information not available |

Note: The solubility in water is likely due to the formation of hydrogen bonds with the amine and ester functionalities.

Synthesis of Diethyl Aminomethylenemalonate: A Validated Protocol

The most common and efficient laboratory synthesis of diethyl aminomethylenemalonate involves the reaction of diethyl ethoxymethylenemalonate with ammonia. This reaction is a nucleophilic substitution at the double bond, where the ethoxy group is displaced by the amino group.

reagent1 [label="Diethyl Ethoxymethylenemalonate"]; reagent2 [label="Ammonia (in Ethanol)"]; reaction [label="Reaction at 20°C for 1h", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Diethyl Aminomethylenemalonate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent1 -> reaction; reagent2 -> reaction; reaction -> product; }

Figure 2: Synthesis workflow for diethyl aminomethylenemalonate.Step-by-Step Experimental Protocol

Objective: To synthesize diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate and ammonia.

Materials:

-

Diethyl ethoxymethylenemalonate (1 equivalent)

-

Ammonia in ethanol solution (e.g., 7N) (excess)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl ethoxymethylenemalonate in ethanol.

-

Addition of Ammonia: To the stirred solution, add an excess of an ethanolic ammonia solution at room temperature (approximately 20°C).

-

Reaction Monitoring: Stir the reaction mixture for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is diethyl aminomethylenemalonate, which can be further purified by recrystallization if necessary. A yield of approximately 96% can be expected under these conditions.[4]

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the starting material and drives the equilibrium towards the product.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both the starting material and the ammonia, creating a homogeneous reaction mixture.

-

Room Temperature Reaction: The reaction is typically facile and proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is essential for confirming the identity and purity of synthesized diethyl aminomethylenemalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for diethyl aminomethylenemalonate are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. For reference, the ¹H and ¹³C NMR data for the related compound, diethyl aminomalonate hydrochloride, are available.[5][6]

Expected ¹H NMR (CDCl₃, 400 MHz) signals for Diethyl Aminomethylenemalonate:

-

δ 7.5-8.0 ppm (s, 1H): Olefinic proton (=CH-).

-

δ 4.8-5.2 ppm (br s, 2H): Amine protons (-NH₂).

-

δ 4.1-4.3 ppm (q, 4H): Methylene protons of the ethyl groups (-OCH₂CH₃).

-

δ 1.2-1.4 ppm (t, 6H): Methyl protons of the ethyl groups (-OCH₂CH₃).

Expected ¹³C NMR (CDCl₃, 100 MHz) signals for Diethyl Aminomethylenemalonate:

-

δ ~168 ppm: Carbonyl carbons of the ester groups (C=O).

-

δ ~155 ppm: Olefinic carbon attached to the amino group (=C-NH₂).

-

δ ~95 ppm: Olefinic carbon attached to the ester groups (=C(COOEt)₂).

-

δ ~60 ppm: Methylene carbons of the ethyl groups (-OCH₂).

-

δ ~14 ppm: Methyl carbons of the ethyl groups (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of diethyl aminomethylenemalonate is expected to show characteristic absorption bands for its functional groups.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (asymmetric and symmetric) |

| 2980-2850 | C-H | Stretching (alkyl) |

| 1720-1700 | C=O | Stretching (ester) |

| 1650-1600 | C=C | Stretching (olefinic) |

| 1640-1550 | N-H | Bending |

| 1250-1000 | C-O | Stretching (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diethyl aminomethylenemalonate would be expected to show a molecular ion peak and characteristic fragmentation patterns. Based on the analysis of related diethyl malonate derivatives, key fragmentation would likely involve the loss of ethoxy and carbethoxy groups.[7]

Expected Major Fragments in the Mass Spectrum:

-

m/z = 187: Molecular ion [M]⁺.

-

m/z = 142: Loss of an ethoxy group (-OCH₂CH₃).

-

m/z = 114: Loss of a carbethoxy group (-COOCH₂CH₃).

Reactivity and Applications in Drug Development

The synthetic utility of diethyl aminomethylenemalonate lies in its enamine reactivity, making it a valuable precursor for the construction of various heterocyclic systems.

The Gould-Jacobs Reaction: A Gateway to Quinolones

A cornerstone application of diethyl aminomethylenemalonate and its precursors is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[8] This reaction is a critical step in the industrial production of many quinolone antibiotics. The general scheme involves the condensation of an aniline with a β-ketoester or its equivalent, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

start [label="Aniline\n+\nDiethyl Ethoxymethylenemalonate"]; intermediate [label="Anilinomethylenemalonate Intermediate"]; cyclization [label="Thermal Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Hydroxyquinoline-3-carboxylate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate [label="Condensation"]; intermediate -> cyclization; cyclization -> product; }

Figure 3: Logical workflow of the Gould-Jacobs reaction.Role in the Synthesis of Fluoroquinolone Antibiotics

Diethyl aminomethylenemalonate and its immediate precursor, diethyl ethoxymethylenemalonate, are key starting materials in the synthesis of several important fluoroquinolone antibiotics, including norfloxacin and ciprofloxacin.[9][10]

Example: Synthesis of Ciprofloxacin

In a streamlined synthesis of ciprofloxacin, a key step involves the nucleophilic displacement of the ethoxy group from a vinyl ether (structurally related to diethyl ethoxymethylenemalonate) by cyclopropylamine to form an enamine intermediate. This enamine then undergoes further reactions to construct the quinolone core.[1] This highlights the importance of the enamine functionality, which is present in diethyl aminomethylenemalonate, as a versatile synthon in the construction of these complex and vital antibacterial agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling diethyl aminomethylenemalonate. It is considered hazardous and may cause skin and respiratory irritation, as well as allergic skin reactions.[4]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Diethyl aminomethylenemalonate stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its unique combination of an enamine and diester functionalities provides a versatile platform for the construction of complex molecular architectures, particularly the quinolone scaffold that is central to a vital class of antibiotics. This guide has sought to provide a comprehensive and practical understanding of its physicochemical properties, a validated synthetic protocol, and its critical role in drug development. As the demand for new and more effective therapeutic agents continues to grow, the strategic application of such key intermediates will undoubtedly remain at the forefront of innovation in medicinal chemistry.

References

-

LookChem. Cas 87-13-8, Diethyl ethoxymethylenemalonate. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available from: [Link]

-

ACS Publications. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. Available from: [Link]

-

YouTube. Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. Available from: [Link]

-

QuimicaOrganica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]

-

PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available from: [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]

-

Organic Syntheses. DIETHYL METHYLENEMALONATE. Available from: [Link]

-

PubChem. Diethyl diethylmalonate. Available from: [Link]

-

Der Pharma Chemica. Ciprofloxacin: A Two Step Process. Available from: [Link]

-

MDPI. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Available from: [Link]

-

NIST WebBook. Diethyl malonate. Available from: [Link]

-

SciSpace. Synthesis and Spectral Study of Novel Norfloxacin Derivatives. Available from: [Link]

-

NIST WebBook. Diethyl malonate. Available from: [Link]

-

NIST WebBook. Diethyl diethylmalonate. Available from: [Link]

-

PubChem. Diethyl methylmalonate. Available from: [Link]

-

NIH. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]

- Google Patents. CN101481350A - Process for synthesizing norfloxacin.

- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

PubMed Central. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Available from: [Link]

- Google Patents. CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin.

-

NIST WebBook. Diethyl diethylmalonate. Available from: [Link]

-

RSC Publishing. A new short and efficient strategy for the synthesis of quinolone antibiotics. Available from: [Link]

-

Wikipedia. Diethyl malonate. Available from: [Link]

-

PubMed. Synthesis of amino acid derivatives of quinolone antibiotics. Available from: [Link]

-

PubMed Central. Quinolone antibiotics. Available from: [Link]

Sources

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. Diethyl malonate [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. Diethyl aminomalonate hydrochloride(13433-00-6) 13C NMR [m.chemicalbook.com]

- 6. Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR [m.chemicalbook.com]

- 7. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 8. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. m.youtube.com [m.youtube.com]

Diethyl aminomethylenemalonate spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Diethyl Aminomethylenemalonate

Introduction

Diethyl aminomethylenemalonate (CAS No: 6296-99-7, Molecular Formula: C₈H₁₃NO₄, Molecular Weight: 187.19 g/mol ) is a valuable enamine derivative widely utilized as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and substituted amino acids.[1][2] Its unique structure, featuring a conjugated system of an amine, a carbon-carbon double bond, and two ester carbonyl groups, gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals for structural confirmation, purity assessment, and reaction monitoring.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for diethyl aminomethylenemalonate. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven insights, explaining not just the data but the causality behind the spectral features.

Molecular Structure and Spectroscopic Correlation

The interpretation of any spectrum begins with a clear understanding of the molecule's structure. The key features of diethyl aminomethylenemalonate that dictate its spectral properties are the two equivalent ethyl ester groups, a primary amine (NH₂), and a vinyl proton (=CH-), all part of a conjugated π-system.

Caption: Molecular structure of Diethyl Aminomethylenemalonate with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For diethyl aminomethylenemalonate, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

Experimental Protocol: Solution-State NMR

-

Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[3]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is common for nonpolar compounds.[3] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[4]

-

Filtration : To ensure high-resolution spectra, the solution must be free of particulate matter.[5] Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[5][6]

-

Analysis : Cap the NMR tube and wipe the exterior clean.[3] Insert the tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (e.g., ¹H), shimming the magnetic field to achieve homogeneity, and acquiring the data.[3][7]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl, vinyl, and amine protons. The conjugation in the molecule significantly influences the chemical shifts.

| Chemical Shift (δ) ppm (Predicted in CDCl₃) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.4 | Doublet (d) | 1H | =CH | This vinyl proton is significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the two adjacent carbonyl groups and its position in a conjugated π-system. It is coupled to the adjacent N-H proton. |

| ~7.8 | Broad Singlet (br s) | 2H | NH₂ | Amine protons are often broad due to quadrupole effects of the nitrogen atom and chemical exchange. Their chemical shift is variable and solvent-dependent. The signal may appear as two distinct peaks depending on the rotation around the C-N bond. |

| ~4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.3 | Triplet (t) | 6H | -O-CH₂-CH₃ | These methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule.

| Chemical Shift (δ) ppm (Predicted in CDCl₃) | Assignment | Causality and Insights |

| ~168 | C =O (Ester) | The ester carbonyl carbons are highly deshielded and appear far downfield, a characteristic feature of this functional group. |

| ~155 | =C -N | This olefinic carbon is bonded to the electronegative nitrogen atom, causing a significant downfield shift compared to a standard alkene carbon. |

| ~95 | =C H | This olefinic carbon is shifted upfield relative to its conjugated partner due to the electron-donating resonance effect of the amine group. |

| ~60 | -O-C H₂-CH₃ | The methylene carbons are bonded to oxygen, placing them in the typical range for sp³ carbons attached to an electronegative atom. |

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbons appear in the standard upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.[8]

-

Background Scan : Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.[9] Record a background spectrum to subtract atmospheric interference (CO₂, H₂O).[10]

-

Sample Application : Place a small amount of the solid diethyl aminomethylenemalonate sample directly onto the ATR crystal.[9]

-

Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9] Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

IR Spectral Data Analysis

The IR spectrum of diethyl aminomethylenemalonate is dominated by absorptions from the N-H, C=O, and C=C bonds within the conjugated system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Insights |

| 3400 - 3200 | N-H Stretch | Medium | Primary Amine (-NH₂) | The presence of one or two bands in this region is a clear indicator of the primary amine. Hydrogen bonding can cause these bands to broaden. |

| 2980 - 2850 | C-H Stretch | Medium | Aliphatic (sp³ C-H) | These absorptions correspond to the stretching of C-H bonds in the ethyl groups. |

| ~1690 | C=O Stretch | Strong | Ester (conjugated) | This is a very intense and characteristic band. The frequency is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond and the amine, which delocalizes electron density. |

| ~1620 | C=C Stretch | Medium-Strong | Alkene (conjugated) | This band confirms the presence of the carbon-carbon double bond. Its intensity is enhanced by conjugation. |

| 1300 - 1100 | C-O Stretch | Strong | Ester (-O-CH₂-) | These strong absorptions are characteristic of the C-O single bond stretching in the ester functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, acting as a molecular fingerprint.[12]

Experimental Protocol: Electron Ionization (EI)-MS

-

Introduction : A small amount of the volatile sample is introduced into the ion source, typically under high vacuum.[13]

-

Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[15]

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[16]

-

Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[13]

Mass Spectrum Data Analysis

The mass spectrum plots the relative abundance of ions against their m/z ratio.

Caption: Predicted major fragmentation pathways for Diethyl Aminomethylenemalonate in EI-MS.

| m/z Value | Proposed Fragment | Identity | Insights |

| 187 | [C₈H₁₃NO₄]⁺• | Molecular Ion (M⁺•) | This peak confirms the molecular weight of the compound. Its presence indicates the molecule has some stability under EI conditions. |

| 142 | [M - 45]⁺ | Loss of an ethoxy radical (•OC₂H₅) | A very common and characteristic fragmentation pattern for ethyl esters, resulting from the cleavage of the C-O single bond of the ester. |

| 158 | [M - 29]⁺ | Loss of an ethyl radical (•C₂H₅) | Cleavage of the O-CH₂ bond leads to the loss of an ethyl radical. |

| 141 | [M - 46]⁺• | Loss of ethanol (C₂H₅OH) | This can occur via a rearrangement reaction, often a McLafferty rearrangement if structurally possible, or other complex rearrangements. |

Integrated Workflow for Structural Elucidation

A robust characterization relies on integrating data from all techniques. The workflow below illustrates a logical approach to confirming the structure of a synthesized compound like diethyl aminomethylenemalonate.

Caption: Integrated workflow for the complete spectral characterization of a compound.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

University of Missouri-St. Louis. NMR Sample Preparation. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Wikipedia. Electron ionization. [Link]

-

PubChem. Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. [Link]

-

PubChem. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. [Link]

-

University of California, Irvine. Fourier Transform Infrared Spectroscopy. [Link]

-

PubChem. Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate. [Link]

-

University of Wisconsin-Madison. ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. [Link]

-

University of Southern Mississippi. Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

Sources

- 1. DIETHYL AMINOMETHYLENEMALONATE CAS#: 6296-99-7 [amp.chemicalbook.com]

- 2. DIETHYL AMINOMETHYLENEMALONATE | 6296-99-7 [chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation [nmr.chem.ualberta.ca]

- 6. sites.bu.edu [sites.bu.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. stemed.site [stemed.site]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to Diethyl 2-(aminomethylene)malonate (CAS 6296-99-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 2-(aminomethylene)malonate, a versatile building block in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into its chemical behavior, practical synthetic considerations, and strategic applications in drug discovery.

Introduction: The Strategic Value of an Enamine Building Block

Diethyl 2-(aminomethylene)malonate (DEAMM), CAS number 6296-99-7, is a multifunctional organic compound belonging to the enamine class. Its strategic importance in medicinal chemistry and materials science stems from the unique reactivity conferred by its electronic structure: a nucleophilic enamine double bond conjugated with two electron-withdrawing ester functionalities. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which form the core scaffolds of many pharmaceuticals.

While DEAMM itself has been investigated for its intrinsic biological activities, its primary role in drug development is that of a versatile intermediate. Its ability to participate in cyclization and condensation reactions provides a reliable pathway to complex molecular architectures.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of Diethyl 2-(aminomethylene)malonate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6296-99-7 | |

| Molecular Formula | C₈H₁₃NO₄ | |

| Molecular Weight | 187.19 g/mol | |

| IUPAC Name | diethyl 2-(aminomethylene)propanedioate | |

| Appearance | White to yellow solid | |

| Melting Point | 56-59 °C | |

| Boiling Point | 114 °C at 1 mmHg | |

| Storage Temperature | Refrigerator | |

| SMILES | CCOC(=O)C(=CN)C(=O)OCC | |

| InChI Key | WDTWMEZMHUEZKH-UHFFFAOYSA-N |

Structural Formula:

Caption: 2D Structure of Diethyl 2-(aminomethylene)malonate.

Spectral Data Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl ester groups. The vinyl proton will likely appear as a singlet or a broad singlet, and the amine protons will also likely be a broad singlet. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating nature of the amine.

-

¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the enamine double bond, the methylene and methyl carbons of the ethyl groups, and the carbon of the aminomethylene group.

-

IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the amine group, C=C stretching of the enamine, and strong C=O stretching of the ester carbonyl groups.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 187.19 should be observable. Fragmentation patterns would likely involve the loss of ethoxy groups, ethyl groups, and potentially the entire ester functionalities.

Synthesis and Mechanistic Considerations

The synthesis of Diethyl 2-(aminomethylene)malonate and its derivatives often leverages the reactivity of diethyl malonate or its activated forms. A particularly efficient and modern approach involves the microwave-assisted reaction of diethyl ethoxymethylenemalonate with an amine.[1]

Experimental Protocol: Microwave-Assisted Synthesis of Diethyl 2-(arylamino)methylene)malonate (A representative protocol)

This protocol, adapted from published procedures, illustrates a general method for the synthesis of N-substituted derivatives of DEAMM, which can be modified for the synthesis of the parent compound by using ammonia or a protected ammonia equivalent.[1]

Objective: To synthesize an N-aryl derivative of Diethyl 2-(aminomethylene)malonate, demonstrating a robust and rapid synthetic methodology.

Materials:

-

Diethyl ethoxymethylenemalonate (1.0 mmol)

-

Substituted aniline (1.0 mmol)

-

Microwave synthesizer (e.g., CEM Discover SP)

-

5.0 mL high-pressure microwave reaction tube with a stir bar

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

To a 5.0 mL high-pressure microwave reaction tube, add diethyl ethoxymethylenemalonate (1.0 mmol) and the desired primary amine (1.0 mmol).

-

Seal the tube and stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

-

Place the reaction vessel into the microwave synthesizer.

-

Irradiate the mixture at 150 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure product.

Causality and Experimental Rationale:

-

Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate compared to conventional heating methods.[2] This is due to the efficient and direct heating of the polar reactants and any polar solvent present, leading to shorter reaction times and often cleaner reactions with fewer byproducts.

-

Solvent-Free Conditions: This protocol can often be performed without a solvent, which aligns with the principles of green chemistry by reducing waste. The reactants themselves are liquids at the reaction temperature, allowing for an efficient reaction medium.

-

Reactant Choice: Diethyl ethoxymethylenemalonate is an excellent electrophile for this reaction. The ethoxy group is a good leaving group, facilitating the nucleophilic attack by the amine.

Caption: Workflow for the microwave-assisted synthesis of DEAMM derivatives.

Reactivity and Applications in Drug Development

The synthetic utility of Diethyl 2-(aminomethylene)malonate lies in its ability to act as a versatile precursor to a multitude of heterocyclic systems. The enamine moiety can act as a nucleophile, while the ester groups can undergo various transformations.

Key Reactions:

-

Cyclization Reactions: DEAMM and its derivatives are extensively used in the synthesis of quinolones, pyrimidines, and pyridines, which are privileged scaffolds in medicinal chemistry.[3][4] The reaction often involves condensation with a dinucleophile.

-

Michael Additions: The electron-deficient double bond can act as a Michael acceptor, allowing for the introduction of various substituents.

-

Substitution Reactions: The amino group can be further functionalized or displaced, providing another handle for molecular diversification.

Applications in Drug Discovery:

-

Antifungal Agents: Recent studies have shown that derivatives of Diethyl 2-(aminomethylene)malonate exhibit potent antifungal activity against devastating plant pathogens like Fusarium oxysporum.[1] This suggests a potential for developing novel agrochemicals or even clinical antifungals. The mechanism of action is still under investigation but may involve the disruption of fungal cell wall synthesis or other essential cellular processes.

-

Precursor to Bioactive Heterocycles: The primary application of DEAMM in drug development is as a starting material for more complex molecules. For instance, it is a key intermediate in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines, a core structure in many antimalarial and antibacterial drugs.[1]

Caption: Key application areas of DEAMM in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 2-(aminomethylene)malonate.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

Diethyl 2-(aminomethylene)malonate is a high-value chemical intermediate with demonstrated utility and significant future potential in the fields of medicinal chemistry and materials science. Its versatile reactivity, coupled with modern synthetic methodologies like microwave-assisted synthesis, allows for the efficient construction of diverse and complex molecular scaffolds. While its own biological properties are an area of emerging research, its role as a foundational building block for the synthesis of bioactive heterocycles is well-established. For drug development professionals, a thorough understanding of the properties and reactivity of DEAMM is key to unlocking its full potential in the creation of next-generation therapeutics.

References

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2022). Molecules. [Link]

-

PubChem. Diethyl 2-aminomethylenemalonate. [Link]

-

Malonates in Cyclocondensation Reactions. (2007). Molecules. [Link]

-

Synthesis of Heterocycles by Diethyl Malonate. (2023). Filo. [Link]

Sources

- 1. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

The Multifaceted Biological Activities of Diethyl Aminomethylenemalonate (DEAMM) Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the dynamic landscape of drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Diethyl aminomethylenemalonate (DEAMM) and its derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological effects ranging from antifungal and anticancer to neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of DEAMM derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this versatile chemical entity. Our narrative is grounded in field-proven insights and supported by authoritative references, aiming to empower the scientific community to unlock the full potential of DEAMM derivatives in the development of next-generation therapeutics.

The Chemistry of Diethyl Aminomethylenemalonate Derivatives: Synthesis and Structural Diversity

The synthetic accessibility of diethyl aminomethylenemalonate (DEAMM) derivatives is a key factor contributing to their appeal in medicinal chemistry. The foundational structure, characterized by an aminomethylenemalonate core, allows for extensive structural modifications, enabling the generation of large and diverse chemical libraries for biological screening.

Core Synthesis: The Gould-Jacobs Reaction and Modern Advancements

The classical and most widely employed method for the synthesis of DEAMM derivatives is the first step of the Gould-Jacobs reaction. This typically involves the condensation of an aniline or other primary amine with diethyl ethoxymethylenemalonate (DEEMM).

A general synthetic scheme is presented below:

Caption: General synthesis of DEAMM derivatives.

Modern synthetic approaches have introduced refinements to this method, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, a microwave-assisted, solvent-free protocol has been reported for the synthesis of various DEAMM derivatives in good to excellent yields (74-96%)[1].

Protocol: Microwave-Assisted Synthesis of a DEAMM Derivative

This protocol provides a detailed methodology for the synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, a representative DEAMM derivative.

Materials:

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

4-chloroaniline

-

High-pressure microwave reaction tube (5.0 mL)

-

CEM Discover SP microwave synthesizer

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

Procedure:

-

Reactant Preparation: In a 5.0 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (0.5 mmol).

-

Initial Mixing: Close the tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing of the reactants.

-

Microwave Irradiation: Place the reaction tube in a CEM Discover SP microwave synthesizer and irradiate for 30 minutes at 150 °C.

-

Reaction Quenching: After 30 minutes, the reaction is typically complete. Allow the reaction mixture to cool to room temperature.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.

-

Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford the purified diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.

Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity: A Promising Avenue for Novel Fungicides

The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. DEAMM derivatives have demonstrated potent antifungal activity, particularly against the devastating plant pathogen Fusarium oxysporum.

Mechanism of Action: Unraveling the Antifungal Strategy

While the precise molecular target of DEAMM derivatives in Fusarium oxysporum is still under investigation, molecular docking studies on related compounds suggest that these molecules may act by inhibiting key fungal enzymes. For instance, studies on other nitrogen-containing heterocyclic compounds have shown that they can bind to and inhibit enzymes crucial for fungal survival, such as dihydrofolate reductase or N-myristoyl transferase[2][3]. The enamine ester moiety present in DEAMM derivatives is a recognized pharmacophore with antifungal properties, likely contributing to their mechanism of action[4].

Further research involving molecular docking of DEAMM derivatives against specific Fusarium oxysporum enzymes, such as those involved in cell wall biosynthesis or ergosterol production, is warranted to elucidate the exact mechanism.

In Vitro Antifungal Activity against Fusarium oxysporum

A study on a series of DEAMM derivatives revealed significant mycelial growth inhibition against Fusarium oxysporum. The half-maximal inhibitory concentrations (IC50) for some of these compounds were in the low micromolar and even nanomolar range, highlighting their potent antifungal potential[5].

| Compound | Substituent (R) | IC50 (µM)[5] |

| 1 | 4-chlorophenyl | 18 |

| 2 | 2-nitrophenyl | < 0.5 |

| 3 | 4-methylphenyl | 35 |

| 4 | 2,4-dinitrophenyl | 25 |

| 5 | Phenyl | < 0.5 |

Table 1: In vitro antifungal activity of selected DEAMM derivatives against Fusarium oxysporum.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following protocol outlines a method for determining the in vitro antifungal activity of DEAMM derivatives against filamentous fungi like Fusarium oxysporum, adapted from established methodologies[6][7][8].

Materials:

-

Fusarium oxysporum culture

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

DEAMM derivative stock solutions (in a suitable solvent like DMSO)

-

Sterile distilled water

-

Sterile Petri dishes (90 mm)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture Fusarium oxysporum on PDA plates at 28 °C for 7 days to promote sporulation.

-

Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension concentration to 1 x 10⁶ conidia/mL using a hemocytometer.

-

-

Broth Microdilution Assay:

-

Prepare serial dilutions of the DEAMM derivative stock solutions in PDB in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

-

Add 100 µL of the prepared conidial suspension to each well.

-

Include a positive control (a known antifungal agent) and a negative control (medium with solvent only).

-

Incubate the plates at 28 °C for 48-72 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the negative control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Troubleshooting:

-

Poor or no fungal growth in control wells: Check the viability of the fungal culture and the quality of the growth medium.

-

Contamination: Ensure aseptic techniques are strictly followed throughout the procedure.

-

Precipitation of the test compound: Check the solubility of the compound in the test medium. A small percentage of a co-solvent like DMSO can be used, but its final concentration should be kept low (typically <1%) and its effect on fungal growth should be evaluated.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancies

Certain DEAMM derivatives have emerged as promising candidates for cancer therapy, with a notable example being the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.

Mechanism of Action: Inhibition of MALT1 Protease and the NF-κB Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a crucial role in the activation of the NF-κB signaling pathway in lymphocytes[9]. In certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, driving cancer cell proliferation and survival[4]. MALT1 possesses protease activity that cleaves and inactivates negative regulators of NF-κB signaling, thereby promoting its sustained activation[10].

A specific DEAMM derivative, diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate, has been identified as an inhibitor of MALT1 protease activity[11]. By inhibiting MALT1, this compound can block the downstream activation of NF-κB, leading to the suppression of cancer cell growth and induction of apoptosis.

Sources

- 1. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9mkc - Crystal structure of MALT1 in complex with an allosteric inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 5. mdpi.com [mdpi.com]

- 6. In vitro antifungal susceptibility testing of filamentous fungi with Sensititre Yeast One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Diethyl Aminomethylenemalonate: The Cornerstone of Modern Heterocyclic Synthesis

Abstract

Diethyl aminomethylenemalonate (DEAMM), and its precursors such as diethyl ethoxymethylenemalonate (DEEMM), are foundational building blocks in the synthesis of a vast array of heterocyclic compounds.[1] This technical guide provides an in-depth exploration of DEAMM's role as a versatile precursor, focusing on its application in constructing key heterocyclic scaffolds like quinolines, pyridones, and pyrimidines, which are prevalent in medicinal chemistry and materials science.[1][2] We will delve into the mechanistic underpinnings of pivotal reactions, provide validated experimental protocols, and present comparative data to empower researchers in drug discovery and chemical development. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven insights to facilitate innovation in heterocyclic chemistry.

Introduction: The Strategic Importance of Diethyl Aminomethylenemalonate in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of these cyclic frameworks is a central goal in organic synthesis. Diethyl aminomethylenemalonate (DEAMM) and its related enamine derivatives have emerged as exceptionally versatile and powerful precursors for this purpose. Their utility stems from a unique combination of electrophilic and nucleophilic reactivity, allowing for a diverse range of cyclization strategies.

The core structure of DEAMM, featuring an enamine system conjugated with two electron-withdrawing ester groups, makes the β-carbon highly susceptible to nucleophilic attack, while the nitrogen atom retains its nucleophilic character. This dual reactivity is the key to its widespread use in forming various heterocyclic rings. This guide will illuminate the synthetic pathways that leverage the unique electronic properties of DEAMM to construct complex molecular architectures.

Synthesis and Physicochemical Properties of DEAMM Precursors

While DEAMM is a crucial intermediate, it is often generated in situ from more stable precursors. The most common and commercially available starting material is diethyl ethoxymethylenemalonate (DEEMM).[1] The reaction of DEEMM with a primary amine is a straightforward and high-yielding method to produce the corresponding N-substituted aminomethylenemalonate.[3]

Synthesis of N-Aryl Aminomethylenemalonates from DEEMM

A typical synthesis involves the condensation of an aniline with DEEMM. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[4]

Experimental Protocol: Synthesis of Diethyl (anilinomethylene)malonate [5]

-

Reactant Preparation: In a round-bottom flask, combine freshly distilled aniline (46.5 g) and diethyl ethoxymethylenemalonate (108 g).

-

Reaction: Heat the mixture on a steam bath for two hours.

-

Work-up: After the reaction is complete, evaporate the ethanol formed under vacuum to yield the crude diethyl (anilinomethylene)malonate. The product can be further purified by recrystallization.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of the starting materials and products is essential for reaction monitoring and structural confirmation.[1]

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Diethyl malonate | 1.28 (t, 6H), 3.42 (s, 2H), 4.22 (q, 4H)[6] | 14.0, 61.5, 166.8[6] | 2984, 1735, 1370, 1258, 1154, 1032 |

| Diethyl aminomethylenemalonate hydrochloride | 1.30 (t, 6H), 4.25 (q, 4H), 5.50 (s, 2H), 8.50 (br s, 3H)[7] | 14.0, 62.0, 168.0, 170.0[7] | 3400-2800 (broad), 1740, 1640 |

Table 1: Spectroscopic data for diethyl malonate and diethyl aminomethylenemalonate hydrochloride.

The Gould-Jacobs Reaction: A Gateway to Quinolines

The Gould-Jacobs reaction is a classic and highly effective method for synthesizing quinoline and 4-hydroxyquinoline derivatives, which are crucial scaffolds in many antimalarial drugs.[4][8] This reaction elegantly demonstrates the utility of DEAMM precursors in constructing fused heterocyclic systems.[2]

The reaction typically proceeds in two stages:

-

The formation of an anilidomethylenemalonic ester via the condensation of an aniline with DEEMM.[4]

-

A high-temperature intramolecular cyclization of the intermediate to form the quinoline ring system.[2]

Reaction Mechanism

The mechanism begins with a nucleophilic attack by the amine nitrogen on the β-carbon of DEEMM, with subsequent loss of ethanol to form the enamine intermediate.[4] A thermal 6-electron cyclization then occurs, followed by tautomerization to yield the more stable 4-oxo form.[8]

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times and often higher yields.[2][9]

Materials: [9]

-

Aniline (2.0 mmol)

-

Diethyl ethoxymethylenemalonate (6.0 mmol)

-

2.5 mL microwave vial with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile for washing

Procedure: [9]

-

Reaction Setup: Add aniline and diethyl ethoxymethylenemalonate to the microwave vial.

-

Microwave Irradiation: Seal the vial and heat the mixture to 250 °C for a specified time (optimization may be required, typically 5-20 minutes) in the microwave reactor.[9]

-

Isolation: After cooling, a precipitate of the product should form. Filter the solid and wash with ice-cold acetonitrile.

-

Drying: Dry the resulting solid under vacuum.

| Temperature (°C) | Time (min) | Yield (%) |

| 250 | 20 | 1 |

| 300 | 20 | 37 |

| 300 | 10 | 28 |

| 300 | 5 | 47 |

Table 2: Optimization of microwave-assisted Gould-Jacobs reaction.[9]

This data clearly demonstrates that higher temperatures and shorter reaction times can lead to improved yields, a key advantage of microwave synthesis.[9]

Synthesis of Pyridone Derivatives

Pyridones are another important class of N-heterocycles found in numerous biologically active compounds.[10] DEAMM and its precursors can be utilized in multi-component reactions to construct highly substituted pyridone rings.

Three-Component Domino Reaction for Polysubstituted-2-Pyridones

A domino reaction involving DEEMM, a primary amine, and a 1,3-dicarbonyl compound can lead to the formation of polysubstituted-2-pyridones.[3] Interestingly, the corresponding diethyl 2-((arylamino)methylene)malonates (DAMMs) can sometimes be isolated as side-products, and these have also shown biological activity.[3]

Caption: Three-component synthesis of polysubstituted-2-pyridones.

Pyrimidine Synthesis: A Core Application

Pyrimidines are a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA).[11] The condensation of DEAMM precursors with amidines, ureas, or guanidines is a common strategy for constructing the pyrimidine ring.[11][12]

Condensation with Amidines

The reaction of DEAMM with an amidine derivative can lead to the formation of a substituted pyrimidine. This reaction is a powerful tool for accessing a wide range of pyrimidine-based compounds with potential therapeutic applications.[13]

Experimental Protocol: Synthesis of Diethyl N-[2-(2-pyridinyl)-4-pyrimidinyl]aminomethylenemalonate [14]

-

Reaction Mixture: Combine 4-amino-2-(2-pyridinyl)pyrimidine (8.7 g) and diethyl ethoxymethylenemalonate (14.2 g) in a suitable flask.

-

Heating: Heat the mixture in an oil bath at 130°-140° C for one hour.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. Add 300 ml of ether with stirring and filter the mixture.

-

Salt Formation and Isolation: To the filtrate, add a solution of methanesulfonic acid (4.8 g) in ethanol (25 ml). An oily material will separate and crystallize upon standing.

-

Recrystallization: Collect the solid and recrystallize from an ether-ethanol mixture to yield the desired product.

Safety and Handling

As with all chemical syntheses, proper safety precautions are paramount.

-

Diethyl aminomethylenemalonate and its precursors should be handled in a well-ventilated area, preferably a fume hood. [15][16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15][16]

-

Avoid inhalation of dust or vapors and contact with skin and eyes. [15] In case of contact, rinse immediately with plenty of water.[15]

-

Store chemicals in tightly closed containers in a cool, dry place. [15]

Conclusion and Future Outlook

Diethyl aminomethylenemalonate and its precursors are indispensable tools in the arsenal of the synthetic organic chemist. Their unique reactivity profile enables the efficient construction of a diverse array of heterocyclic systems that are of profound importance in medicine and materials science. The continued development of novel synthetic methodologies, such as microwave-assisted reactions, will undoubtedly expand the utility of these versatile building blocks. As our understanding of structure-activity relationships deepens, the demand for new and diverse heterocyclic compounds will only grow, ensuring that DEAMM and its derivatives will remain at the forefront of chemical synthesis for years to come.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Gould-Jacobs-Reaktion - Wikipedia. [Link]

-

Gould–Jacobs reaction - Wikiwand. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

-

Synthesis of B-15. Diethyl N-[2-(2-pyridinyl)-4-pyrimidinyl]aminomethylenemalonate. [Link]

-

Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. - ResearchGate. [Link]

-

diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. [Link]

-

Malonates in Cyclocondensation Reactions - PMC - NIH. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Diethyl malonate - Wikipedia. [Link]

-

Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... - ResearchGate. [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES - DergiPark. [Link]

-

Diethyl aminomalonate hydrochloride - SpectraBase. [Link]

-

Diethyl malonate - Multichem. [Link]

-

Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap. [Link]

-

Diethyl 6-ethoxy-3-pyridylaminomethylenemalonate - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

diethyl methylenemalonate - Organic Syntheses Procedure. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

-

Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. [Link]

-

(PDF) Malonates in Cyclocondensation Reactions - ResearchGate. [Link]

-

Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. [Link]

-

The Chemistry Behind Diethyl Malonate: Synthesis and Applications. [Link]

-

Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - Beilstein Journals. [Link]

-

Reactions of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate. [Link]

-

(PDF) Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates - ResearchGate. [Link]

-

Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. - Filo. [Link]

-